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molecular formula C32H64O8Rh2 B1662050 Rhodium(II) Octanoate Dimer CAS No. 73482-96-9

Rhodium(II) Octanoate Dimer

Cat. No. B1662050
M. Wt: 782.7 g/mol
InChI Key: MKDJIADBNUOBJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07834008B2

Procedure details

Diazo-(3,4-Difluoro-phenyl)acetic acid allyl ester (70 g) was dissolved in dichloromethane (1000 mL) and added slowly during 36 h via a syringe pump (alternatively it is added dropwise via an addition funnel; 30 mL pr. hour) to a refluxing solution of rhodium (II) octanoate dimer (1.17 g, 1.5 mmol) in dichloromethane (200 mL). After all diazo compound has been added, the mixture is refluxed for another 30 min, then was evaporated in vacuo and crystallised by addition of cyclohexane (200 mL). This gave 30 g crystalline. Further 15 g was isolated from the motherliq. by repeated evaporation and crystallisation giving in total 45 g 1-(3,4-Difluoro-phenyl)-3-oxa-bicyclo[3.1.0]hexan-2-one.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
[Compound]
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
rhodium (II) octanoate dimer
Quantity
1.17 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5](=[O:17])[C:6](=[N+]=[N-])[C:7]1[CH:12]=[CH:11][C:10]([F:13])=[C:9]([F:14])[CH:8]=1)[CH:2]=[CH2:3]>ClCCl.CCCCCCCC(O)=O.CCCCCCCC(O)=O.CCCCCCCC(O)=O.CCCCCCCC(O)=O.[Rh].[Rh]>[F:14][C:9]1[CH:8]=[C:7]([C:6]23[CH2:3][CH:2]2[CH2:1][O:4][C:5]3=[O:17])[CH:12]=[CH:11][C:10]=1[F:13] |f:2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
C(C=C)OC(C(C1=CC(=C(C=C1)F)F)=[N+]=[N-])=O
Name
Quantity
1000 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
rhodium (II) octanoate dimer
Quantity
1.17 g
Type
catalyst
Smiles
CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Rh].[Rh]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added slowly during 36 h via a syringe pump (alternatively it
Duration
36 h
ADDITION
Type
ADDITION
Details
is added dropwise via an addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for another 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
crystallised by addition of cyclohexane (200 mL)
CUSTOM
Type
CUSTOM
Details
Further 15 g was isolated from the motherliq
CUSTOM
Type
CUSTOM
Details
evaporation and crystallisation

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1F)C12C(OCC2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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